7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
Properties
Molecular Formula |
C15H14ClN5O |
|---|---|
Molecular Weight |
315.76 g/mol |
IUPAC Name |
7-[benzyl(methyl)amino]-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C15H14ClN5O/c1-20(9-10-5-3-2-4-6-10)13-7-12(16)19-15-11(14(17)22)8-18-21(13)15/h2-8H,9H2,1H3,(H2,17,22) |
InChI Key |
HGTPBDQMFSSKKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=NC3=C(C=NN23)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrimidine Core
- The initial step involves the condensation of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate, yielding a dihydroxy-heterocyclic intermediate with high yield (~89%).
- Subsequent chlorination using phosphorus oxychloride converts the dihydroxy intermediate into 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).
Selective Nucleophilic Substitution at Position 7
- The chlorine atom at position 7 is selectively substituted by nucleophiles due to its higher reactivity compared to the chlorine at position 5.
- For example, morpholine reacts with the dichloro intermediate in the presence of potassium carbonate at room temperature to give 7-morpholino-5-chloropyrazolo[1,5-a]pyrimidine with excellent yield (94%).
- In the case of 7-(benzyl(methyl)amino) substitution, benzyl(methyl)amine or its derivatives are used under similar nucleophilic substitution conditions, often in the presence of a base and elevated temperature to facilitate the reaction.
Amidation at Position 3
- The carboxamide group at position 3 is introduced by amidation of the corresponding ester or acid intermediate.
- This step typically employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid for nucleophilic attack by the amine.
- The reaction is carried out under mild conditions to preserve the integrity of the heterocyclic core and substituents.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt | 89 | Formation of dihydroxy intermediate |
| 2 | Chlorination | Phosphorus oxychloride | 61 | 5,7-Dichloro intermediate |
| 3 | Nucleophilic substitution | Benzyl(methyl)amine, K2CO3, solvent, heat | 80-90* | Selective substitution at position 7 |
| 4 | Amidation | EDCI, HOBt, amine, mild conditions | 70-85* | Formation of carboxamide at position 3 |
*Yields vary depending on specific conditions and scale.
Alternative and Supporting Synthetic Approaches
- Suzuki and Buchwald–Hartwig Coupling Reactions: Some derivatives of pyrazolo[1,5-a]pyrimidines are synthesized via palladium-catalyzed cross-coupling reactions starting from halogenated intermediates, allowing for diverse substitution patterns at position 7.
- Microwave-Assisted Cyclization: Microwave irradiation has been employed to accelerate cyclization steps in the synthesis of pyrazolo[1,5-a]pyrimidines, improving yields and reducing reaction times.
- Use of β-Dicarbonyl Compounds: Cyclization involving 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds has been reported to regioselectively form pyrazolo[1,5-a]pyrimidine cores, which can be further functionalized.
Detailed Research Findings
- The selective reactivity of the chlorine atom at position 7 is a critical feature exploited in the synthesis, enabling regioselective nucleophilic substitution without affecting the chlorine at position 5.
- Amidation reactions using EDCI/HOBt coupling agents provide efficient access to carboxamide derivatives with good yields and purity.
- The benzyl(methyl)amino substituent introduction is typically achieved by nucleophilic substitution of the 7-chloro intermediate with benzyl(methyl)amine under basic conditions, often in polar aprotic solvents at elevated temperatures.
- The overall synthetic route is modular, allowing for the preparation of various analogues by changing the amine or carboxylic acid components, facilitating structure-activity relationship studies.
Summary Table of Key Intermediates and Final Compound
*Yields approximate and dependent on reaction scale and conditions.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Amidation Reactions: The carboxamide group can participate in amidation reactions to form new amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield amino derivatives, while oxidation of the pyrazolopyrimidine core can produce oxidized derivatives with altered electronic properties .
Scientific Research Applications
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders.
Biological Studies: It has been used in studies investigating the inhibition of specific enzymes and receptors, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal biochemical processes . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Chlorine at Position 5 : The target compound shares a 5-chloro substitution with 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile , which is reported to enhance planarity and intermolecular interactions (e.g., C–H⋯N hydrogen bonding) critical for crystallinity and stability.
- Benzyl(methyl)amino at Position 7: This substituent distinguishes the target compound from analogues like 18h (phenyl) and 163 (pyridin-3-ylmethylamino).
- Carboxamide at Position 3 : Common across most analogues (e.g., 18h, 5a), this group facilitates hydrogen bonding with biological targets. Replacing it with a carbonitrile (as in ) alters electron density and reduces hydrogen-bonding capacity.
Key Observations :
- The target compound likely follows a synthesis pathway similar to 18h , involving cyclocondensation of enaminones followed by functionalization.
- Chlorine introduction at position 5 may mirror methods used for 7-chloro-5-(chloromethyl) derivatives, where phosphorus oxychloride is employed for hydroxyl-to-chlorine substitution .
Table 3: Comparative Bioactivity
Key Observations :
- Unlike 5a and 5c , which prioritize cathepsin inhibition, the target’s benzyl(methyl)amino group may shift selectivity toward kinase targets (e.g., EGFR or VEGFR).
Biological Activity
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been associated with various therapeutic effects, including anticancer and antimicrobial properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. Specifically, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Antiviral Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been identified as a promising framework for developing inhibitors targeting CSNK2, which has implications for antiviral activity against β-coronaviruses. Research indicates that modifications in this scaffold can enhance binding affinity and metabolic stability while maintaining or improving solubility .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) analysis has been performed on various pyrazolo[1,5-a]pyrimidine derivatives. Modifications at the 7-position of the core structure have been shown to influence both potency and selectivity of the compounds against specific targets like CSNK2A1 .
| Compound | Activity | Binding Affinity | Comments |
|---|---|---|---|
| This compound | Antimicrobial | MIC 0.21 μM | Effective against E. coli and P. aeruginosa |
| Related Compound A | Antiviral | High | Selective CSNK2 inhibitor |
| Related Compound B | Antibacterial | Moderate | Improved metabolic stability |
Case Study 1: Antimicrobial Efficacy
In a comparative study, several pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their antimicrobial efficacy. The study highlighted that the presence of electron-donating groups at specific positions significantly enhanced the antibacterial properties of these compounds. The compound with a benzyl(methyl)amino substitution showed remarkable activity against resistant strains of bacteria.
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral potential of modified pyrazolo[1,5-a]pyrimidines against β-coronaviruses. The findings indicated that certain substitutions led to improved binding interactions with viral proteins, suggesting a pathway for developing effective antiviral agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
